molecular formula C16H9N3O4 B5548422 2,3-di-2-furyl-6-nitroquinoxaline

2,3-di-2-furyl-6-nitroquinoxaline

Cat. No. B5548422
M. Wt: 307.26 g/mol
InChI Key: POIXTDVRKYWOIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to "2,3-di-2-furyl-6-nitroquinoxaline," often involves the displacement reactions of halogenated precursors or the condensation of 1,2-dicarbonyl compounds with diamines. One study discusses the displacement reactions of 2,3-dichloro-6-nitroquinoxaline, leading to derivatives through selective reactions at different positions, showcasing the synthetic routes to substituted quinoxalines (Nagarajan et al., 1986).

Scientific Research Applications

Sensor Technology and Cationic Recognition

Monomeric and polymeric 5-nitroquinoxaline derivatives, disubstituted at the 2 and 3 positions with furyl groups, have been investigated for their potential in cationic recognition. These derivatives were incorporated into sensors for detecting various cationic species, showcasing the versatility of quinoxaline derivatives in sensor applications (Breznova et al., 2003).

Antimicrobial Properties

Quinoxaline-based heterocycles, including those with 3-methyl-6-nitroquinoxaline-2-one structures, have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising antibacterial effects against various bacterial strains, indicating their potential for developing new antibacterial agents (Taiwo et al., 2021).

Antioxidant Activity

A series of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines were synthesized and evaluated for their antioxidant activities. These studies indicate the potential of quinoxaline derivatives in developing compounds with antioxidant properties (Jois et al., 2014).

Probing Intracellular Redox Status

Research involving nitroxide radicals, which share a chemical lineage with nitroquinoxaline derivatives, has explored their use in magnetic resonance imaging (MRI) to assess the intracellular redox status of tumors. This innovative application demonstrates the broader potential of nitroquinoxaline derivatives in medical imaging and diagnostics (Hyodo et al., 2006).

Synthesis and Chemical Reactions

The synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds highlights the chemical versatility of quinoxaline derivatives. Such syntheses contribute to the development of novel compounds for various applications, including pharmaceuticals (Liu et al., 2017).

properties

IUPAC Name

2,3-bis(furan-2-yl)-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4/c20-19(21)10-5-6-11-12(9-10)18-16(14-4-2-8-23-14)15(17-11)13-3-1-7-22-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIXTDVRKYWOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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